Boc-D-Gln(Xan)-OH

描述

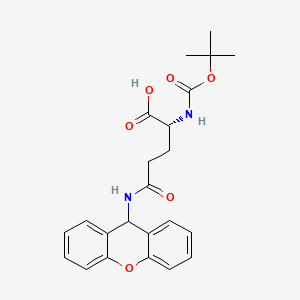

Boc-D-Gln(Xan)-OH, also known as Nα-tert-butoxycarbonyl-D-glutamine xanthyl ester, is a derivative of the amino acid glutamine. This compound is commonly used in peptide synthesis due to its stability and reactivity. The presence of the xanthyl group provides additional protection to the amino acid, making it a valuable intermediate in the synthesis of complex peptides and proteins.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-Gln(Xan)-OH typically involves the protection of the amino group of D-glutamine with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the xanthyl ester. The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

Boc-D-Gln(Xan)-OH undergoes various chemical reactions, including:

Deprotection: Removal of the Boc group under acidic conditions (e.g., trifluoroacetic acid).

Coupling: Formation of peptide bonds with other amino acids using coupling reagents like DIC and DMAP.

Hydrolysis: Cleavage of the xanthyl ester under basic conditions to yield the free carboxylic acid.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid in dichloromethane.

Coupling: Diisopropylcarbodiimide and 4-dimethylaminopyridine in dichloromethane.

Hydrolysis: Sodium hydroxide in water.

Major Products Formed

Deprotection: D-glutamine.

Coupling: Peptides with Boc-D-Gln as a residue.

Hydrolysis: D-glutamine and xanthyl alcohol.

科学研究应用

Solid-Phase Peptide Synthesis (SPPS)

Boc-D-Gln(Xan)-OH is widely used in SPPS, where it acts as a building block for synthesizing peptides. The xanthyl group's ability to improve solubility allows for more efficient coupling reactions. The removal of the xanthyl group occurs under acidic conditions, which is compatible with subsequent steps in peptide synthesis .

Table 1: Comparison of Protecting Groups in Peptide Synthesis

| Protecting Group | Solubility | Stability | Deprotection Conditions |

|---|---|---|---|

| Xanthyl | High | Moderate | Acidic |

| Trityl | Moderate | High | Acidic |

| Acetamidomethyl | Low | Low | Basic |

Prevention of Pyroglutamate Formation

The use of this compound helps prevent unwanted side reactions such as pyroglutamate formation, which can occur during peptide synthesis. This property is particularly beneficial when synthesizing peptides that require high purity and yield .

Synthesis of Novel Peptides

Research has demonstrated the successful incorporation of this compound into various peptide sequences. For example, studies showed that using this compound facilitated the synthesis of peptides with enhanced biological activity and stability .

Case Study:

- Peptide : A specific peptide synthesized using this compound exhibited improved binding affinity to target receptors compared to analogs synthesized without the xanthyl protection.

Comparative Yield Studies

In a comparative study on the yield of peptides synthesized with different glutamine derivatives, this compound consistently provided higher yields than other derivatives due to its superior solubility and stability during synthesis reactions .

Table 2: Yield Comparison of Peptides Using Different Glutamine Derivatives

| Derivative | Average Yield (%) |

|---|---|

| This compound | 85 |

| Boc-D-Gln-OH | 70 |

| Fmoc-D-Gln-OH | 75 |

作用机制

The mechanism of action of Boc-D-Gln(Xan)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the xanthyl ester protects the carboxyl group. During peptide synthesis, these protecting groups are selectively removed to allow for the formation of peptide bonds. The molecular targets and pathways involved include the activation of the carboxyl group for nucleophilic attack by the amino group of another amino acid, leading to peptide bond formation.

相似化合物的比较

Similar Compounds

Boc-D-Gln-ONp: Nα-tert-butoxycarbonyl-D-glutamine 4-nitrophenyl ester.

Boc-D-Gln-Merrifield resin: Nα-tert-butoxycarbonyl-D-glutamine attached to Merrifield resin.

Uniqueness

Boc-D-Gln(Xan)-OH is unique due to the presence of the xanthyl ester, which provides additional stability and protection compared to other protecting groups like 4-nitrophenyl ester. This makes it particularly useful in the synthesis of complex peptides where selective deprotection is required.

生物活性

Boc-D-Gln(Xan)-OH (Boc-D-glutamine with a xanthenyl side chain) is a compound that has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, applications in peptide chemistry, and relevant case studies.

Chemical Structure and Synthesis

This compound is an amino acid derivative where the glutamine residue is protected by a Boc (tert-butyloxycarbonyl) group, and the side chain features a xanthenyl moiety. The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), which allows for the incorporation of various protecting groups to enhance stability and prevent undesired reactions such as pyroglutamate formation during peptide assembly .

Synthesis Overview

- Starting Materials : The synthesis begins with D-glutamine and xanthenyl derivatives.

- Protection Strategy : The Boc group is used to protect the amino group, while the xanthenyl group can provide additional functional properties.

- Coupling Reactions : The coupling of protected amino acids is performed using reagents like HBTU and DIEA in DMF, facilitating efficient peptide bond formation .

- Deprotection : Final deprotection steps typically involve treatment with TFA (trifluoroacetic acid) to remove the Boc group and yield the free amino acid.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Inhibition of Pyroglutamate Formation

One significant aspect of this compound is its ability to inhibit the formation of pyroglutamate from glutamine residues during peptide synthesis. This is crucial as pyroglutamate formation can lead to chain termination in peptide synthesis, particularly in Boc-based strategies . By using this compound, researchers can enhance the yield and purity of synthesized peptides.

2. Peptide Stability

The incorporation of the xanthenyl group not only aids in solubility but may also contribute to the overall stability of peptides under physiological conditions. This stability is essential for therapeutic applications where prolonged activity is required.

3. Biological Assays

Studies involving this compound have demonstrated its potential in various biological assays, particularly in examining interactions with receptors or enzymes. For instance, analogs incorporating similar structural features have shown promising results in modulating biological pathways related to hormone release and cellular signaling .

Case Studies

Several studies have highlighted the utility of this compound in research:

- Case Study 1 : A study on peptide analogs demonstrated that peptides containing this compound exhibited enhanced binding affinity to specific receptors compared to their non-xanthene counterparts. This suggests that the xanthenyl group may play a role in receptor recognition and interaction dynamics.

- Case Study 2 : Research focused on the synthesis of insulin analogs utilized this compound as a building block, resulting in improved pharmacokinetic profiles due to reduced aggregation tendencies during synthesis .

Comparative Analysis

The following table summarizes key characteristics of this compound compared to other commonly used glutamine derivatives:

| Compound | Pyroglutamate Formation | Stability | Solubility | Application Area |

|---|---|---|---|---|

| This compound | Low | High | High | Therapeutic Peptides |

| Fmoc-Gln-OH | Moderate | Moderate | Moderate | General Peptide Synthesis |

| Boc-D-Glu(OBzl)-OH | High | Low | Low | Limited Applications |

属性

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-(9H-xanthen-9-ylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O6/c1-23(2,3)31-22(29)24-16(21(27)28)12-13-19(26)25-20-14-8-4-6-10-17(14)30-18-11-7-5-9-15(18)20/h4-11,16,20H,12-13H2,1-3H3,(H,24,29)(H,25,26)(H,27,28)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOIIDGIJEPOSLL-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60654149 | |

| Record name | N~2~-(tert-Butoxycarbonyl)-N-9H-xanthen-9-yl-D-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99092-88-3 | |

| Record name | N~2~-(tert-Butoxycarbonyl)-N-9H-xanthen-9-yl-D-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。